Cyclopentylamine-d4

Catalog No.
S13966245
CAS No.
M.F
C5H11N
M. Wt
89.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentylamine-d4

Product Name

Cyclopentylamine-d4

IUPAC Name

3,3,4,4-tetradeuteriocyclopentan-1-amine

Molecular Formula

C5H11N

Molecular Weight

89.17 g/mol

InChI

InChI=1S/C5H11N/c6-5-3-1-2-4-5/h5H,1-4,6H2/i1D2,2D2

InChI Key

NISGSNTVMOOSJQ-LNLMKGTHSA-N

Canonical SMILES

C1CCC(C1)N

Isomeric SMILES

[2H]C1(CC(CC1([2H])[2H])N)[2H]

Cyclopentylamine-d4 is a deuterated derivative of cyclopentylamine, a cyclic amine with the molecular formula C5H11NC_5H_{11}N. In cyclopentylamine-d4, four hydrogen atoms in the cyclopentyl group are replaced with deuterium, resulting in the formula C5D7NC_5D_7N. This compound is primarily used in research and analytical chemistry, particularly in studies involving isotopic labeling to trace

Typical of amines. These include:

  • Nucleophilic Substitution Reactions: Cyclopentylamine-d4 can act as a nucleophile, attacking electrophilic centers in organic compounds.
  • Acid-Base Reactions: As a basic amine, it can accept protons from acids, forming ammonium salts.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or amides.

The presence of deuterium allows for unique insights during kinetic studies due to the differences in bond strengths and reaction rates compared to non-deuterated analogs.

The synthesis of cyclopentylamine-d4 typically involves deuteration techniques applied to cyclopentylamine. Common methods include:

  • Exchange Reactions: Cyclopentylamine is treated with deuterated solvents or reagents that facilitate the exchange of hydrogen atoms for deuterium.
  • Reduction of Deuterated Precursors: Starting from deuterated precursors such as cyclopentanone-d4, reduction reactions can yield cyclopentylamine-d4.

The specific conditions and reagents used can vary based on the desired yield and purity of the final product.

Cyclopentylamine-d4 finds applications primarily in:

  • Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its distinct isotopic signature.
  • Pharmaceutical Research: Assists in understanding drug metabolism and pharmacodynamics through isotopic labeling studies.
  • Chemical Synthesis: Serves as a building block in synthesizing other complex organic molecules where isotopic labeling is beneficial.

Interaction studies involving cyclopentylamine-d4 often focus on its behavior in biological systems or its reactivity with other compounds. The presence of deuterium affects reaction kinetics and mechanisms, allowing researchers to trace pathways more accurately. Studies may include:

  • Metabolic Pathway Analysis: Understanding how drugs are metabolized differently when labeled with deuterium.
  • Kinetic Isotope Effects: Investigating how the substitution of hydrogen with deuterium influences reaction rates.

Cyclopentylamine-d4 is structurally similar to several other cyclic amines. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
CyclohexylamineC6H13NC_6H_{13}NSix-membered ring; larger size affects properties.
CyclobutylamineC4H9NC_4H_{9}NSmaller four-membered ring; higher strain energy.
CyclopropylamineC3H7NC_3H_{7}NThree-membered ring; significant angle strain.
MethylcyclopropylamineC5H11NC_5H_{11}NMethyl group increases steric hindrance.

Uniqueness of Cyclopentylamine-d4

Cyclopentylamine-d4's uniqueness lies in its isotopic labeling, which allows for precise tracking of chemical transformations and interactions within biological systems. The presence of four deuterium atoms provides distinct advantages in studies that require differentiation between similar compounds, making it a valuable tool in both synthetic and analytical chemistry.

XLogP3

0.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

89.114256339 g/mol

Monoisotopic Mass

89.114256339 g/mol

Heavy Atom Count

6

Dates

Modify: 2024-08-10

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